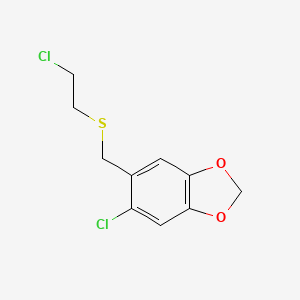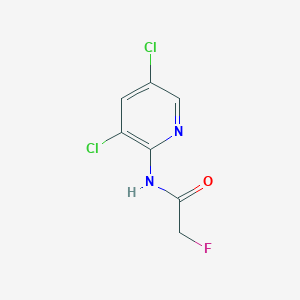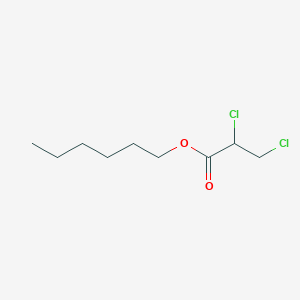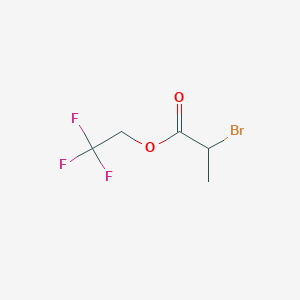
5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole: is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with chloro and chloroethylsulfanylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole typically involves the reaction of 5-chloro-1,3-benzodioxole with 2-chloroethylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro groups to corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Amines, thiols, or other substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of oxidative stress, depending on the specific application and target.
類似化合物との比較
5-Chloro-1,3-benzodioxole: Lacks the chloroethylsulfanylmethyl group, making it less reactive in certain applications.
6-(2-Chloroethylsulfanylmethyl)-1,3-benzodioxole: Similar structure but without the chloro substitution on the benzodioxole ring.
5-Bromo-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole: Bromine substitution instead of chlorine, which can affect reactivity and biological activity.
Uniqueness: 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole is unique due to the presence of both chloro and chloroethylsulfanylmethyl groups. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
特性
CAS番号 |
90793-81-0 |
|---|---|
分子式 |
C10H10Cl2O2S |
分子量 |
265.16 g/mol |
IUPAC名 |
5-chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H10Cl2O2S/c11-1-2-15-5-7-3-9-10(4-8(7)12)14-6-13-9/h3-4H,1-2,5-6H2 |
InChIキー |
ZZYGUOKCIVPMDT-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CSCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)





![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)



